7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid is a complex organic compound known for its unique structural properties It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate (NaHCO₃) in a solvent like dioxane . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure maximum efficiency and yield, with careful control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to sulfonates.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the sulfonic acid group can produce sulfonates.
Scientific Research Applications
7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protective group for amino acids.
Biology: Employed in the study of protein structure and function.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the amino group can participate in further reactions, facilitating the formation of peptide bonds and the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-hydroxy-β-alanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate
- 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
Uniqueness
What sets 7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the Fmoc group and the sulfonic acid group allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C25H18NNaO6S |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
sodium;7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C25H19NO6S.Na/c27-24-13-17(33(29,30)31)12-15-11-16(9-10-18(15)24)26-25(28)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23;/h1-13,23,27H,14H2,(H,26,28)(H,29,30,31);/q;+1/p-1 |
InChI Key |
UOJBGQMLFLDBSM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=CC(=CC(=C5C=C4)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.